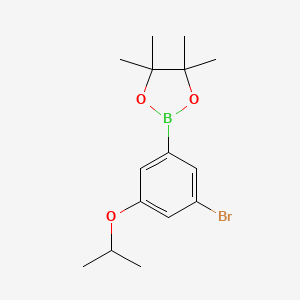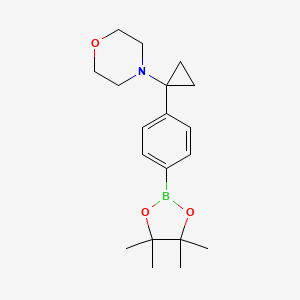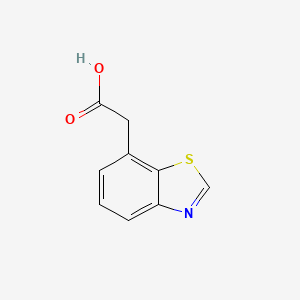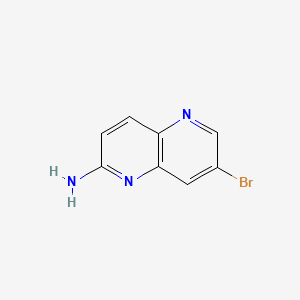
7-溴-1,5-萘啶-2-胺
描述
7-Bromo-1,5-naphthyridin-2-amine is a heterocyclic compound with the chemical formula C8H6BrN3 . It belongs to the class of 1,5-naphthyridines , which exhibit significant importance in medicinal chemistry due to their diverse biological activities .
2.
Synthesis Analysis
3.
Molecular Structure Analysis
The molecular structure of 7-bromo-1,5-naphthyridin-2-amine consists of a naphthyridine core with a bromine substituent at the 7-position and an amino group at the 2-position. The arrangement of nitrogen atoms within the fused pyridine rings contributes to its unique properties. Refer to Figure 1 for the structural representation of isomeric naphthyridines :
4.
Chemical Reactions Analysis
- Formation of Metal Complexes : Coordination chemistry involving metal ions. These reactions contribute to the versatility of 1,5-naphthyridines in synthetic and medicinal applications .
6.
Physical And Chemical Properties Analysis
科学研究应用
1,5-Naphthyridine derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . They are used in the synthesis of various compounds and also act as a ligand for metal complexes formation .
For example, one study observed that 1,5-naphthyridine acts as a ligand coordinating to Pd(II), in either Pd(en)(H2O)22 or Pd(en)Cl2 form, in aqueous solutions to produce the 2:1 and 1:1 complexes .
In terms of synthetic protocols, methods such as Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder are used for the construction of the main 1,5-naphthyridine scaffold . These syntheses are classified according to the nature of the cycle fused to the 1,5-naphthyridine ring: carbocycles, nitrogen heterocycles, oxygen heterocycles, and sulphur heterocycles .
属性
IUPAC Name |
7-bromo-1,5-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-5-3-7-6(11-4-5)1-2-8(10)12-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONDVTGZCODVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,5-naphthyridin-2-amine | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


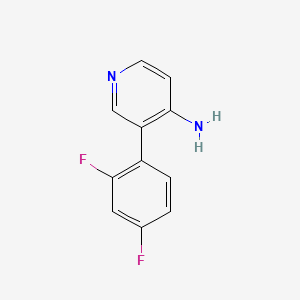
![5-Bromothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B580559.png)
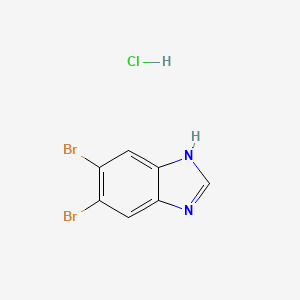
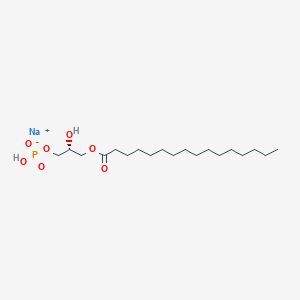
![6-Fluoro-N-methyl-[2,4'-bipyridin]-2'-amine](/img/structure/B580563.png)
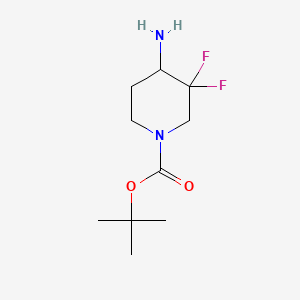

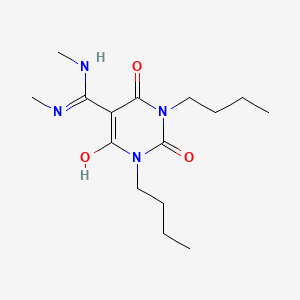
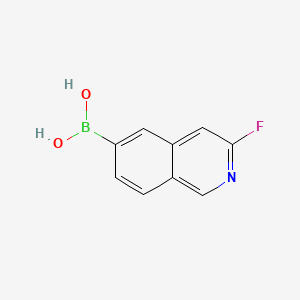
![8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B580573.png)
